molecular formula C12H10O3S B12488560 Naphthalen-2-yl ethenesulfonate

Naphthalen-2-yl ethenesulfonate

Cat. No.: B12488560
M. Wt: 234.27 g/mol
InChI Key: TXVQFMUZRPCEJI-UHFFFAOYSA-N
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Description

Naphthalen-2-yl ethenesulfonate is an organic compound characterized by the presence of a naphthalene ring attached to an ethenesulfonate group This compound is part of the larger family of naphthalene derivatives, which are known for their diverse chemical properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of naphthalen-2-yl ethenesulfonate typically involves the reaction of naphthalene with ethenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows: [ \text{Naphthalene} + \text{Ethenesulfonyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Naphthalen-2-yl ethenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of naphthalen-2-yl ethanesulfonate.

    Substitution: The ethenesulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.

Major Products: The major products formed from these reactions include naphthalen-2-yl sulfonic acids, naphthalen-2-yl ethanesulfonate, and various substituted naphthalene derivatives.

Scientific Research Applications

Naphthalen-2-yl ethenesulfonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of naphthalen-2-yl ethenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, modifying nucleophilic sites within biological molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

    Naphthalene-2-sulfonic acid: Shares the naphthalene core but differs in the functional group attached.

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A more complex derivative with additional functional groups.

Properties

Molecular Formula

C12H10O3S

Molecular Weight

234.27 g/mol

IUPAC Name

naphthalen-2-yl ethenesulfonate

InChI

InChI=1S/C12H10O3S/c1-2-16(13,14)15-12-8-7-10-5-3-4-6-11(10)9-12/h2-9H,1H2

InChI Key

TXVQFMUZRPCEJI-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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